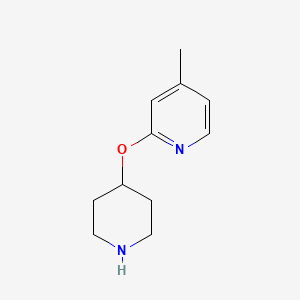

4-Methyl-2-(piperidin-4-yloxy)pyridine

Descripción general

Descripción

“4-Methyl-2-(piperidin-4-yloxy)pyridine” is a chemical compound that is likely used in the pharmaceutical industry . It is related to “4-Methylpyridine”, a pungent liquid that is a building block for the synthesis of other heterocyclic compounds .

Synthesis Analysis

The synthesis of pyridine derivatives, such as “this compound”, often involves intra- and intermolecular reactions . One approach takes advantage of [4 + 2] cycloaddition reactions of 1-azadiene derivatives and 2-carbon π-components . Another method involves the reaction of acetaldehyde and ammonia in the presence of an oxide catalyst .Molecular Structure Analysis

The molecular weight of “this compound” is 192.26 . The InChI key, which is a unique identifier for the compound, is provided in the source .Physical And Chemical Properties Analysis

“this compound” is a liquid at room temperature .Aplicaciones Científicas De Investigación

Pyridine and Piperidine Derivatives in Medicinal Chemistry

Pyridine and piperidine derivatives have been noted for their significant medicinal importance. They possess a wide range of biological activities, with numerous compounds in clinical use. These derivatives have been applied in the development of drugs with antifungal, antibacterial, antioxidant, antiglycation, analgesic, antiparkinsonian, anticonvulsant, anti-inflammatory, antiviral, and anticancer activities. Moreover, they serve as key scaffolds in the design of new chemical entities in drug discovery, highlighting their versatility and utility in medicinal chemistry (Altaf et al., 2015); (Abu-Taweel et al., 2022).

Applications in Analytical Chemistry

Compounds containing pyridine and piperidine groups have been employed in analytical chemistry, particularly in the synthesis and evaluation of ligands for D2-like receptors. These pharmacophoric groups, exemplified in antipsychotic agents, highlight the compound's potential for developing selective and potent agents targeting neurotransmitter receptors (Sikazwe et al., 2009).

Role in Agrochemicals Discovery

The pyridine moiety, similar to the one present in 4-Methyl-2-(piperidin-4-yloxy)pyridine, plays a crucial role in agrochemicals. Pyridine-based compounds have been pivotal as fungicides, insecticides, and herbicides. Their structural flexibility allows for the development of novel lead compounds in agrochemical research, demonstrating the potential of pyridine derivatives in enhancing agricultural productivity and protection (Guan et al., 2016).

Anticancer Research

Pyridine-based Cu(II) complexes, due to their structural affinity with this compound, have shown promising anticancer activity against various cancer cell lines. The complexation with metal ions like Cu(II) enhances the bioavailability and pharmacological effects, suggesting the potential use of this compound derivatives in cancer treatment (Alshamrani, 2023).

Safety and Hazards

Direcciones Futuras

Piperidine derivatives, such as “4-Methyl-2-(piperidin-4-yloxy)pyridine”, are among the most important synthetic fragments for designing drugs . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

Mecanismo De Acción

It’s worth noting that piperidine derivatives are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

Propiedades

IUPAC Name |

4-methyl-2-piperidin-4-yloxypyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O/c1-9-2-7-13-11(8-9)14-10-3-5-12-6-4-10/h2,7-8,10,12H,3-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AULZLBAUAQRVEP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC=C1)OC2CCNCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

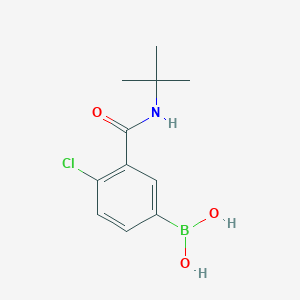

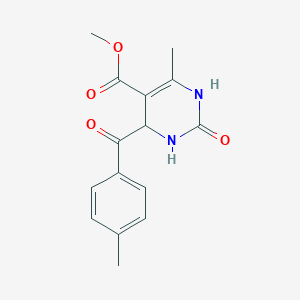

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(2,4-difluorophenyl)(phenyl)methyl]ethane-1,2-diamine](/img/structure/B1418685.png)

![Ethyl [(methylamino)carbonothioyl]carbamate](/img/structure/B1418687.png)